K14258
Description
K14258 (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrolo-triazine ring system substituted with two chlorine atoms at positions 2 and 2. Key physicochemical properties include:
- Boiling point: 340.9°C at 760 mmHg (estimated)
- Hydrogen bond acceptors/donors: 3/0
- Topological polar surface area (TPSA): 35.2 Ų
- Log S (aqueous solubility): -2.8 (indicating moderate lipophilicity)
- Synthetic accessibility score: 3.18 (moderately accessible)
Synthesis: this compound is synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, potassium iodide, and N,N-dimethylformamide (DMF) under controlled conditions. The reaction proceeds through cyclization of intermediates like 5-cyclobutyl-1H-pyrazol-3-amine and halogenation steps to introduce chlorine substituents .
Toxicity warnings include skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
CAS No. |
52592-30-0 |
|---|---|
Molecular Formula |
C₂₂H₃₄O₃ |
Molecular Weight |
346.5 |
Synonyms |
(4aR,4bR,6aS,8R,11aS,11bS,13aR)-Dodecahydro-2,2,4a,11b-tetramethyl-4H-8,11a-methanocyclohepta[5,6]naphtho[2,1-d]-1,3-dioxin-9(10H)-one; [4aR-(4aα,4bβ,6aα,8α,11aα,11bα,13aα)]-Tetradecahydro-2,2,4a,11b-tetramethyl-9H-8,11a-methanocyclohepta[5,6]naphtho |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of K14258 and Analogues
| Property | This compound | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₉H₁₀ClN₃ | C₇H₃Cl₂N₂ |
| Molecular Weight | 188.01 g/mol | 195.65 g/mol | 188.02 g/mol |
| Chlorine Substitution | 2,4-positions | 4-position | 5,7-positions |
| Ring System | Pyrrolo[1,2-f][1,2,4]triazine | Pyrrolo[2,1-f][1,2,4]triazine | Pyrrolo[2,3-c]pyridine |
| Log S | -2.8 | -3.1 (estimated) | -2.5 (estimated) |
| BBB Permeability | Yes | No | Yes |
| Synthetic Accessibility | 3.18 | 3.45 | 2.89 |
Data compiled from experimental and computational analyses .
Structural Comparisons
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
- Key Differences :
- Contains a bulky isopropyl group at position 5, increasing steric hindrance.
- Single chlorine substitution at position 4 reduces electrophilicity compared to this compound.
- Impact on Bioactivity :
- Lower aqueous solubility (Log S = -3.1) due to hydrophobicity from the isopropyl group.
- Absence of BBB permeability limits CNS applications.
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
- Key Differences :
- Fused pyrrolo-pyridine ring system instead of triazine.
- Chlorine atoms at positions 5 and 7 alter electronic distribution.
- Impact on Bioactivity :
- Higher solubility (Log S = -2.5) due to reduced aromatic nitrogen content.
- Retains BBB permeability, making it a candidate for neuroactive drug development.
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